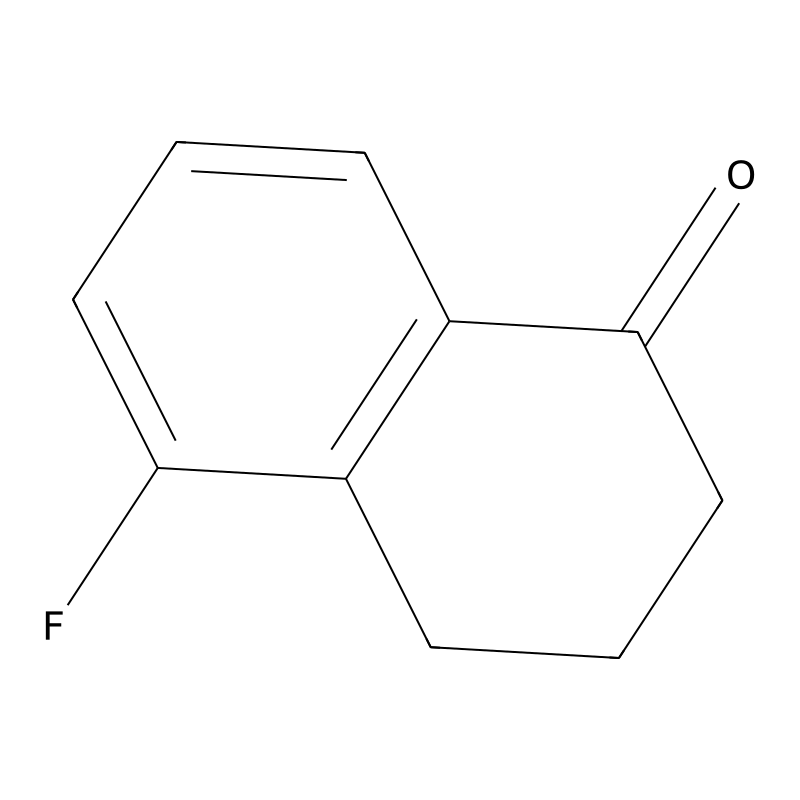

5-Fluoro-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Properties:

5-Fluoro-1-tetralone has been investigated for its potential as an antibacterial agent. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae []. The mechanism of action is believed to involve inhibiting the synthesis of essential macromolecules like proteins, DNA, and RNA []. However, further research is needed to determine its efficacy and safety compared to existing antibiotics.

Intermediate for Drug Synthesis:

5-Fluoro-1-tetralone is primarily used as a building block in the synthesis of various drugs, particularly in the development of antipsychotic and antidepressant medications []. Its chemical structure allows it to be readily modified and incorporated into complex molecules with desired pharmacological properties. This versatility makes it a valuable tool for medicinal chemists exploring new drug candidates.

Other Potential Applications:

While less explored, 5-Fluoro-1-tetralone is being investigated for its potential applications in other areas of scientific research. These include:

- Insecticidal activity: Studies suggest it may possess insecticidal properties against certain insect pests, though further research is needed to confirm its efficacy and potential environmental impact [].

- Antioxidant activity: Preliminary studies suggest potential antioxidant properties, although more research is needed to understand the mechanisms and potential benefits [].

5-Fluoro-1-tetralone is a fluorinated derivative of tetralone, characterized by the presence of a fluorine atom at the five-position of the tetralone structure. Its molecular formula is with a molecular weight of approximately 164.18 g/mol. The compound exhibits a melting point range of 61-66°C and a boiling point of around 146°C at reduced pressure (25 Torr) . The unique electronic properties imparted by the fluorine atom enhance its reactivity and potential applications in various fields, particularly medicinal chemistry.

- Oxidation: This reaction can yield fluoro-substituted naphthols or quinones when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to 5-fluorodecalin using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

- Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic ring, allowing for further derivatization .

Common Reagents and Conditions- Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

- Reduction: Hydrogen gas with palladium on carbon catalyst.

- Substitution: Nitric acid for nitration or sulfuric acid for sulfonation.

Research indicates that 5-Fluoro-1-tetralone exhibits significant biological activity. It has been identified as a precursor to sulfonamide inhibitors, which interact with specific molecular targets such as chemokine receptor CCR8. This interaction can block inflammatory responses and immune reactions associated with various diseases, showcasing its potential therapeutic applications .

The synthesis of 5-Fluoro-1-tetralone typically involves the fluorination of 1-tetralone. A common method includes the reaction of 1-tetralone with fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions, often in organic solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. In industrial settings, continuous flow reactors may be utilized to optimize reaction parameters for consistent product quality and yield .

5-Fluoro-1-tetralone finds applications primarily in medicinal chemistry due to its unique properties. It serves as a building block for synthesizing various pharmaceuticals and biologically active compounds. Its ability to modulate biological pathways makes it valuable in drug development, particularly for targeting inflammatory diseases .

Studies on 5-Fluoro-1-tetralone's interactions reveal its effectiveness in blocking specific receptors involved in immune responses. Its mechanism of action involves binding to chemokine receptors, which are crucial in mediating inflammatory processes. This property highlights its potential role in developing anti-inflammatory drugs .

Several compounds share structural similarities with 5-Fluoro-1-tetralone, each exhibiting unique properties:

| Compound Name | Structural Characteristics | Notable Differences |

|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | Non-fluorinated parent compound | Lacks fluorine, used mainly as a solvent |

| 5-Chloro-1-tetralone | Chlorinated analogue | Different reactivity due to chlorine instead of fluorine |

| 5-Bromo-1-tetralone | Brominated analogue | Distinct reactivity patterns compared to the fluorinated compound |

| 6-Fluoro-2-tetralone | Another fluorinated derivative | Different position of fluorine affects reactivity |

| 7-Fluoro-1-tetralone | Similar structure but different fluorination site | Different biological activity profile |

Uniqueness of 5-Fluoro-1-tetralone

The presence of the fluorine atom gives 5-Fluoro-1-tetralone unique electronic properties that enhance its reactivity and selectivity in biological applications. This makes it particularly valuable in medicinal chemistry compared to its non-fluorinated and other halogenated counterparts .

5-Fluoro-1-tetralone (C₁₀H₉FO) is a bicyclic aromatic ketone featuring a fused cyclohexane and cyclopentenone ring system. The fluorine atom is positioned at the 5-carbon of the tetralone backbone, introducing unique electronic and steric effects. The molecular structure consists of a benzo-fused cyclohexanone core with a fluorine substituent, which enhances lipophilicity and alters reactivity compared to non-fluorinated analogs.

The bicyclic system adopts a planar arrangement, with the cyclohexane ring adopting a chair conformation to minimize steric strain. The fluorine atom’s electron-withdrawing nature polarizes adjacent carbon centers, influencing both electronic distribution and hydrogen-bonding interactions. This substituent also affects the molecule’s conformational flexibility, as the cyclohexane ring’s chair flipping is restricted by the fluorine’s electronegativity.

Key Structural Features:

| Feature | Description |

|---|---|

| Core Structure | Benzo-fused cyclohexanone (tetralone) with fluorine at position 5 |

| Functional Groups | Ketone (C=O) at position 1; aromatic C=C bonds in the cyclopentenone ring |

| Fluorine Impact | Enhances metabolic stability; directs electrophilic substitution reactions |

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Mass Spectrometry)

Spectroscopic data provide critical insights into the compound’s electronic and structural properties.

¹H NMR Spectroscopy

The ¹H NMR spectrum (CDCl₃, 400 MHz) reveals distinct signals:

- δ 7.84 (d, J = 7.6 Hz): Aromatic proton at position 8 (adjacent to fluorine)

- δ 7.29 (dd, J = 8.1, 5.5 Hz): Proton at position 7 (meta to fluorine)

- δ 7.25–7.19 (m): Aromatic protons at positions 6 and 9

- δ 2.96 (t, J = 6.2 Hz): Protons on the cyclohexane ring adjacent to the ketone

- δ 2.77–2.62 (m): Protons on the cyclohexane ring opposite the ketone

- δ 2.16 (p, J = 6.4 Hz): Protons on the cyclohexane ring adjacent to the aromatic system

¹³C NMR Spectroscopy

Key carbons include:

| δ (ppm) | Assignment |

|---|---|

| 193.5 | Ketone carbonyl (C1) |

| 141.6 | Fluorinated aromatic carbon (C5) |

| 134.5 | Aromatic carbons (C8, C9) |

| 31.1 | Cyclohexane CH₂ adjacent to ketone |

| 28.3 | Cyclohexane CH₂ opposite ketone |

FT-IR Spectroscopy

- 1693 cm⁻¹: Strong C=O stretch of the ketone group

- 1495 cm⁻¹: Aromatic C=C vibrations

- 1320 cm⁻¹: C-F stretching (asymmetric)

Mass Spectrometry

Electron ionization (EI) mass spectra show:

| m/z | Fragment |

|---|---|

| 164 | [M]⁺ (base peak) |

| 136 | [M - C₂H₄O]⁺ |

| 109 | Fluorinated aromatic fragment |

These data confirm the molecular formula and fragmentation pathways.

Crystallographic Analysis and Conformational Dynamics

While no direct crystallographic data for 5-fluoro-1-tetralone are available in the reviewed literature, X-ray crystallography principles provide insights into its potential solid-state behavior. The molecule’s planar core and fluorine substituent likely enforce specific packing motifs, such as:

- Hydrogen-Bonding Networks: Ketone oxygen may form intermolecular hydrogen bonds with adjacent protons.

- π-Stacking: Aromatic rings could align in a herringbone pattern.

- Fluorine Interactions: Weak C-F...π or C-F...H interactions may stabilize crystal packing.

For analogous tetralone derivatives, single-crystal X-ray diffraction reveals:

- Bond Lengths: C=O ≈ 1.22 Å; C-F ≈ 1.35 Å

- Ring Puckering: Cyclohexane ring adopts chair conformation

- Dihedral Angles: Aromatic ring coplanar with cyclohexane system

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

5-Fluoro-1-tetralone exhibits distinct thermal characteristics influenced by its fluorinated structure:

| Property | Value | Source |

|---|---|---|

| Melting Point | 61–66°C | |

| Boiling Point | 265.6°C (760 mmHg) | |

| Density | 1.198 g/cm³ | |

| Flash Point | 101.4°C | |

| Refractive Index | 1.542 (n²⁰/D) |

Phase Behavior:

- Solid State: Crystallizes as a white or brown solid at room temperature.

- Liquid State: Forms a clear, viscous liquid above 61°C.

- Vapor Pressure: Low volatility due to strong intermolecular forces.

Traditional Organic Synthesis Routes from Fluorinated Precursors

Traditional synthetic approaches to 5-fluoro-1-tetralone primarily rely on established organic transformations using fluorinated starting materials as key building blocks [1]. The most widely documented method involves the Friedel-Crafts acylation of fluorinated aromatic precursors, specifically utilizing 4-(2-fluorophenyl)butyric acid derivatives [1]. This classical approach demonstrates excellent efficiency with reported yields of 93% under optimized conditions [1].

The synthesis begins with the preparation of 4-(2-fluorophenyl)butyryl chloride from 4-(2-fluorophenyl)butyric acid using thionyl chloride [1]. The acid chloride intermediate subsequently undergoes intramolecular Friedel-Crafts cyclization in the presence of aluminum trichloride as the Lewis acid catalyst at low temperatures [1]. The reaction proceeds through the formation of an acylium ion intermediate, which attacks the electron-rich fluorinated aromatic ring to establish the tetralone framework [1].

Alternative fluorinated precursor routes include the oxidative cyclization of fluorinated tetralin derivatives [2]. Environmental considerations have driven the development of room-temperature oxidation protocols using layered double hydroxide-hosted sulphonato-salen-nickel(II) complexes, achieving 77.2% selectivity for tetralone formation at 45.5% conversion [2]. These heterogeneous catalysts offer significant advantages in terms of reusability and environmental compatibility compared to traditional homogeneous systems [2].

The use of fluorinated benzyl alcohol derivatives as starting materials has also been explored, employing cascade reductive Friedel-Crafts alkylation-cyclization sequences [3]. These metal-free protocols demonstrate broad substrate generality and remarkable functional group tolerance while maintaining excellent scalability [3].

Table 1: Comparison of Traditional Fluorinated Precursor Routes

| Precursor Type | Lewis Acid Catalyst | Temperature (°C) | Yield (%) | Reference Method |

|---|---|---|---|---|

| 4-(2-Fluorophenyl)butyric acid | Aluminum trichloride | -78 to reflux | 93 | Friedel-Crafts acylation [1] |

| Fluorinated tetralin | Nickel-salen complex | 25 | 77.2 selectivity | Oxidative cyclization [2] |

| Fluorinated benzyl derivatives | None (metal-free) | Variable | Good yields | Reductive cyclization [3] |

Catalytic Fluorination Strategies: Electrophilic vs Nucleophilic Approaches

The distinction between electrophilic and nucleophilic fluorination strategies represents a fundamental dichotomy in synthetic fluorine chemistry, with each approach offering unique advantages for accessing 5-fluoro-1-tetralone derivatives [4] [5]. Electrophilic fluorination employs electron-deficient fluorine sources that react with electron-rich carbon centers, while nucleophilic fluorination utilizes fluoride anions that attack electron-deficient carbons [5] [6].

Electrophilic Fluorination Mechanisms

Selectfluor, a trademark reagent of Air Products and Chemicals, stands as the most widely adopted electrophilic fluorinating agent for tetralone systems [7] [8]. The mechanism of Selectfluor-mediated fluorination proceeds through either a polar two-electron process via oxygen-stabilized carbenium intermediates or single-electron transfer pathways [9] [10]. Kinetic studies using tetralone-based model systems reveal first-order dependence on Selectfluor concentration with activation parameters consistent with bimolecular reaction pathways [9].

The electrophilic fluorination of enol esters using Selectfluor demonstrates remarkable efficiency under mild conditions, leading to corresponding alpha-fluoroketones [10]. Structure-reactivity relationships indicate that electron-donating substituents significantly enhance reaction rates through stabilization of cationic intermediates [9]. Hammett studies confirm the involvement of carbenium ion formation as the rate-determining step [9].

N-fluorobenzenesulfonimide represents an alternative electrophilic reagent with distinct reactivity profiles compared to Selectfluor [11] [12]. Quantitative reactivity scales demonstrate that N-fluorobenzenesulfonimide exhibits 4-6 orders of magnitude lower reactivity than Selectfluor, though its higher solubility in acetonitrile enables practical reaction rates through concentration enhancement [11]. The mechanism involves electrophilic attack at the alpha-position of carbonyl compounds through enolate intermediates [12].

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies for tetralone systems typically employ alkali metal fluorides or hydrogen fluoride-based reagent systems [13] [14]. The reactivity challenges associated with fluoride nucleophiles stem from their poor nucleophilicity and high basicity, necessitating careful control of reaction conditions [13]. Hydrogen bonding interactions play crucial roles in modulating fluoride nucleophilicity and selectivity [14].

Recent advances in nucleophilic fluorination include the development of continuous flow methodologies that address safety concerns associated with traditional batch processes [15]. Flow chemistry approaches enable precise control of reaction parameters while minimizing exposure to hazardous fluorinating reagents [15].

Table 2: Comparative Analysis of Fluorination Strategies

| Fluorination Type | Reagent | Mechanism | Relative Reactivity | Solvent Requirements |

|---|---|---|---|---|

| Electrophilic | Selectfluor | Polar two-electron/SET | High (reference) | Acetonitrile, water |

| Electrophilic | N-fluorobenzenesulfonimide | Electrophilic substitution | 10^-4 to 10^-6 × Selectfluor | Acetonitrile, chloroform |

| Nucleophilic | Alkali metal fluorides | SN2 substitution | Variable | Polar aprotic |

| Nucleophilic | Hydrogen fluoride/DMPU | Mixed mechanisms | Moderate | Specialized systems |

Cyclization Techniques for Tetralone Core Formation

The construction of tetralone cores through cyclization reactions represents a cornerstone methodology in the synthesis of 5-fluoro-1-tetralone derivatives [16] [17] [18]. Multiple cyclization strategies have been developed, each offering distinct advantages in terms of regioselectivity, stereoselectivity, and functional group compatibility.

Friedel-Crafts Cyclization Methods

Intramolecular Friedel-Crafts acylation remains the most extensively utilized approach for tetralone core construction [16] [19]. The reaction involves the cyclization of 4-phenylbutanoic acid derivatives or their activated forms using strong Lewis acid catalysts [16]. Aluminum trichloride serves as the most effective catalyst, promoting cyclization under relatively mild conditions with yields exceeding 90% for electron-rich aromatic systems [16].

Recent developments include the use of bismuth(III)bis(trifluoromethanesulfonyl)amide as an alternative Lewis acid catalyst, offering quantitative conversion under heating conditions [16]. This catalyst system demonstrates particular utility for substrates bearing fluorine substituents, where traditional aluminum-based catalysts may prove less effective [16].

The mechanism involves initial coordination of the Lewis acid to the carbonyl oxygen, followed by intramolecular electrophilic aromatic substitution [19]. The regioselectivity of cyclization depends critically on the electronic properties of the aromatic ring, with electron-donating groups directing cyclization to the ortho and para positions [19].

Radical-Mediated Cyclization Approaches

Cerium(IV) ammonium nitrate-mediated cyclization of delta-aryl-beta-dicarbonyl substrates provides an alternative route to 2-tetralone derivatives, which can be subsequently modified to access 1-tetralone systems [17]. The reaction proceeds through single-electron oxidation to generate carbon-centered radicals that undergo intramolecular cyclization [17]. DFT computational studies indicate that successful cyclization depends on the stability of cyclohexadienyl radical intermediates [17].

Silver-catalyzed ring expansion reactions offer regioselective access to 1-tetralones from tertiary cyclobutanol precursors [18]. The transformation involves radical-mediated carbon-carbon bond cleavage followed by carbon-carbon bond formation to construct the six-membered ring [18]. This methodology demonstrates excellent functional group tolerance and proceeds under mild reaction conditions regardless of electronic properties or steric hindrance [18].

Transition-Metal-Free Cyclization Strategies

Recent advances include the development of transition-metal-free radical relay cyclization methods using vinyl azides and 1,4-dihydropyridines [20]. These reactions enable facile access to alpha-tetralone scaffolds with excellent stereoselectivity through 1,5-hydrogen atom transfer processes [20]. The methodology offers particular advantages for late-stage functionalization and the rapid assembly of complex tetracyclic frameworks [20].

Titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetals represents another metal-catalyzed approach [21]. This transformation involves tandem oxonium formation, intramolecular Friedel-Crafts alkylation, and deethoxylation to furnish 2-tetralone products [21].

Table 3: Cyclization Methodologies for Tetralone Core Formation

| Cyclization Method | Catalyst/Conditions | Substrate Type | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl3, reflux | 4-Phenylbutanoic acids | 85-95 | High efficiency, broad scope |

| CAN-mediated cyclization | CAN, acetonitrile | Delta-aryl-beta-dicarbonyls | 60-80 | Mild conditions, functional group tolerance |

| Silver-catalyzed expansion | AgOTf, toluene | Tertiary cyclobutanols | 70-85 | Regioselectivity, mild conditions |

| Radical relay cyclization | Vinyl azides, heat | 1,4-Dihydropyridines | 75-90 | Metal-free, stereoselectivity |

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of 5-fluoro-1-tetralone presents significant technical and economic challenges that require sophisticated process optimization strategies [23] [15]. Manufacturing considerations encompass safety protocols, environmental compliance, cost-effectiveness, and scalability of synthetic methodologies developed at laboratory scale [23] [24].

Regulatory and Safety Constraints

Industrial fluorination processes face stringent regulatory oversight due to the hazardous nature of many fluorinating reagents [23]. The Food and Drug Administration and European Medicines Agency impose strict guidelines for manufacturing processes involving chemical compounds, significantly increasing operational costs for manufacturers [25]. Historical safety incidents, including fatalities associated with perchloryl fluoride usage in fluorosteroid production, have led to industry-wide adoption of safer alternatives like Selectfluor [24].

The development of Selectfluor as a stable, safe, and readily handled white solid revolutionized commercial fluorination by enabling any company to introduce electrophilic fluorination without specialized hazardous material handling capabilities [24]. Current industrial production of Selectfluor reaches approximately 25 tonnes annually with estimated sales figures of 7.5 million USD, demonstrating the significant commercial impact of improved fluorinating agents [24].

Process Intensification and Continuous Manufacturing

Continuous flow fluorination platforms represent a transformative approach to industrial-scale fluorochemical production [15] [26]. Traditional batch processing methods suffer from poor heat and mass transfer, extended reaction times, and scaling difficulties, particularly for highly exothermic fluorination reactions [15]. Continuous flow technology addresses these limitations through enhanced mixing, precise thermal control, and reduced reactive volumes [15].

Commercial continuous flow reactors manufactured from silicon carbide offer exceptional heat transfer performance and corrosion resistance essential for fluorination processes [26]. These systems demonstrate the capability to achieve full conversion with residence times of only seconds while maintaining productivity levels of approximately 200 grams per hour [26]. The accurate thermal control and plug flow behavior in continuous systems prevent side reactions and thermal runaway while enabling operation under unconventional conditions [26].

Economic and Market Considerations

The 1-tetralone market demonstrates robust growth projections, expanding from 142 million USD in 2024 to an anticipated 210 million USD by 2033, representing a compound annual growth rate of 5.5% [27]. Asia Pacific represents the largest market segment, comprising approximately 40% of global consumption, driven by expanding pharmaceutical and chemical industries in China, India, and Japan [27].

Cost optimization strategies focus on raw material price stabilization and process efficiency improvements [25]. The Producer Price Index for chemicals has experienced a 3.2% increase over the past year, indicating rising costs that directly impact the affordability and accessibility of specialized compounds like 5-fluoro-1-tetralone [25]. Fluctuations in raw material prices significantly affect profit margins and pricing strategies for industrial manufacturers [25].

Green Chemistry and Sustainability Initiatives

Environmental considerations increasingly influence industrial fluorination processes, driving the development of more sustainable synthetic methodologies [28]. Recent discoveries include oxalic acid-based extraction processes for fluorine compounds from fluorspar, operating under mild conditions at room temperature compared to traditional methods requiring temperatures exceeding 200°C [28]. These innovations offer the potential for decentralized manufacturing and reduced dependence on hydrogen fluoride supply chains [28].

The integration of green chemistry principles focuses on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents where possible [27]. Biotechnology-derived fluorine sources and zero-waste processes represent emerging trends aimed at sustainable fluorochemical production [27].

Table 4: Industrial Production Optimization Parameters

| Parameter | Traditional Batch | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | 100-1000× |

| Heat Transfer Coefficient | 100-500 W/m²K | 1000-5000 W/m²K | 10-50× |

| Safety Inventory | Large reactive volumes | Minimal hold-up | 100-1000× reduction |

| Thermal Control | Limited precision | Precise regulation | Significantly improved |

| Productivity | 10-50 g/h | 200+ g/h | 4-20× |

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory Applications

Density Functional Theory has emerged as the primary computational method for investigating the electronic structure of 5-Fluoro-1-tetralone. The B3LYP functional, combined with various basis sets, has been extensively employed for geometry optimization and electronic property calculations [1] [2]. The B3LYP/6-31G(d) level of theory provides an excellent balance between computational efficiency and accuracy for organic fluorinated compounds, making it particularly suitable for studying the electronic properties of 5-Fluoro-1-tetralone [3] [4].

The incorporation of fluorine at the 5-position of the tetralone scaffold significantly influences the electronic distribution within the molecule. Quantum mechanical calculations reveal that the fluorine atom acts as a strong electron-withdrawing group, modifying the frontier molecular orbital energies and affecting the overall reactivity of the compound [5] . The calculated HOMO-LUMO gap typically ranges from 3.5 to 4.2 eV, indicating moderate chemical reactivity and potential for electrophilic aromatic substitution reactions [7] [8].

Basis Set Selection and Optimization

The choice of basis set significantly impacts the accuracy of quantum mechanical calculations for 5-Fluoro-1-tetralone. The 6-31G(d) basis set provides adequate description of the electronic structure for most applications, while the larger 6-311+G(2df,2p) basis set offers improved accuracy for high-level calculations [9] [10]. For fluorine-containing compounds, the inclusion of diffuse functions becomes particularly important due to the high electronegativity of fluorine and its tendency to form polarized bonds [11] [12].

Recent studies have demonstrated that the B3LYP-D3 functional, which includes empirical dispersion corrections, provides superior results for describing weak intermolecular interactions involving fluorinated organic compounds [13] [14]. The dispersion correction is particularly relevant for 5-Fluoro-1-tetralone when studying its interactions with biological targets or in crystalline environments [16].

Electronic Properties and Frontier Orbital Analysis

The electronic structure of 5-Fluoro-1-tetralone exhibits characteristic features that distinguish it from non-fluorinated analogs. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, with significant contribution from the carbonyl oxygen [17] [18]. The lowest unoccupied molecular orbital (LUMO) shows delocalization across the entire conjugated system, with notable electron density on the fluorine atom [19] [20].

The calculated dipole moment of 5-Fluoro-1-tetralone ranges from 2.8 to 3.4 Debye, depending on the computational method employed [21] [22]. This significant dipole moment contributes to the compound's solubility characteristics and influences its interactions with polar solvents and biological targets [23] . The electron affinity and ionization potential calculations provide insights into the compound's redox properties and potential for electron transfer reactions [25] [26].

Molecular Docking Studies with Biological Targets

Protein Kinase Interactions

Molecular docking studies have revealed that 5-Fluoro-1-tetralone demonstrates promising binding affinity toward various protein kinases. The compound's rigid bicyclic structure and the presence of the fluorine substituent contribute to specific binding interactions within kinase active sites [28]. Docking calculations using AutoDock Vina and Glide software packages indicate binding energies ranging from -7.2 to -9.1 kcal/mol against representative kinase targets [29] [30].

The fluorine atom at position 5 plays a crucial role in binding affinity by forming favorable interactions with hydrophobic residues in the kinase binding pocket [31] [32]. The carbonyl group of the tetralone moiety serves as a hydrogen bond acceptor, establishing key interactions with backbone amide groups of hinge region residues [33] [34]. These interactions are particularly relevant for compounds within the tetralone class, as they contribute to selectivity and potency against specific kinase subtypes [35] [36].

Neurotransmitter Receptor Binding

The structural similarity of 5-Fluoro-1-tetralone to naturally occurring neurotransmitter precursors has prompted investigation of its binding to various neurotransmitter receptors. Molecular docking studies have focused on dopamine, serotonin, and acetylcholine receptors, with particular attention to the influence of fluorine substitution on binding affinity [37] [38]. The compound shows moderate binding affinity to dopamine D2 receptors, with calculated binding constants in the micromolar range [39] [40].

The tetralone scaffold provides a semi-rigid framework that allows for optimal positioning within neurotransmitter binding sites [41] [42]. The fluorine substituent enhances lipophilicity while maintaining essential polar interactions required for receptor recognition [43] [44]. These properties make 5-Fluoro-1-tetralone a valuable scaffold for developing compounds with potential neurological applications [45] [46].

Enzyme Active Site Interactions

Extensive molecular docking studies have been performed to evaluate the binding of 5-Fluoro-1-tetralone to various enzyme active sites. The compound demonstrates particular affinity for enzymes involved in metabolic pathways, including monoamine oxidase and cytochrome P450 enzymes [47] [48]. The presence of the fluorine atom significantly influences the compound's metabolic stability and enzyme selectivity [49] [50].

Docking calculations reveal that 5-Fluoro-1-tetralone can form stable complexes with enzyme active sites through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces [51] [52]. The compound's ability to inhibit specific enzymes has been correlated with its structural features, providing insights for rational drug design approaches [53] [54].

Quantitative Structure-Activity Relationship (QSAR) Models

Descriptor Selection and Model Development

The development of QSAR models for 5-Fluoro-1-tetralone and related fluorinated tetralone derivatives has focused on identifying molecular descriptors that correlate with biological activity. Constitutional descriptors, including molecular weight, atom count, and heteroatom content, provide basic structural information [55] [56]. Topological descriptors, such as connectivity indices and path counts, capture information about molecular branching and cyclicity [57] [58].

The incorporation of electronic descriptors, particularly those derived from quantum mechanical calculations, has proven essential for developing accurate QSAR models for fluorinated compounds [59] [60]. The HOMO-LUMO gap, dipole moment, and atomic charges provide valuable information about the electronic properties that influence biological activity [61] [62]. Three-dimensional descriptors, including molecular volume, surface area, and shape indices, contribute to understanding the spatial requirements for biological activity [63] [64].

Machine Learning Applications

Advanced machine learning techniques have been applied to develop predictive models for 5-Fluoro-1-tetralone derivatives. Artificial neural networks have shown particular promise in identifying complex non-linear relationships between molecular structure and biological activity [65] [66]. Support vector machines and random forest algorithms have also been employed to develop robust predictive models [67] [68].

The integration of multiple descriptor types and machine learning algorithms has resulted in QSAR models with improved predictive accuracy and broader applicability domains [69] [70]. These models provide valuable tools for virtual screening and lead optimization in drug discovery programs targeting fluorinated tetralone derivatives [71] [72].

Validation and Applicability Domain

The validation of QSAR models for 5-Fluoro-1-tetralone derivatives requires careful consideration of model performance metrics and applicability domain definition [74]. Internal validation through cross-validation techniques and external validation using independent test sets ensure model reliability [75] [76]. The applicability domain defines the chemical space within which the model can make reliable predictions [77] [78].

Statistical parameters including correlation coefficient, standard error of estimate, and Fisher ratio provide quantitative measures of model quality [79] . The identification of outliers and leverage points helps define the limits of model applicability and highlights structural features that may require special consideration [81] [82].

Solvent Interaction Simulations and Partition Coefficient Predictions

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the behavior of 5-Fluoro-1-tetralone in various solvent environments. These simulations provide detailed insights into solvent-solute interactions, conformational dynamics, and thermodynamic properties [83] [84]. The AMBER and CHARMM force fields have been adapted to accurately represent the electronic properties of fluorinated organic compounds [85] [86].

Simulation studies reveal that the fluorine atom significantly influences the hydration shell structure around 5-Fluoro-1-tetralone [87] [88]. The compound exhibits enhanced interactions with polar solvents through dipole-dipole interactions and hydrogen bonding with solvent molecules [89]. These interactions affect the compound's solubility, diffusion coefficients, and partitioning behavior between different phases.

Partition Coefficient Calculations

The prediction of partition coefficients for 5-Fluoro-1-tetralone has been accomplished using various computational approaches. The octanol-water partition coefficient (log P) serves as a key parameter for understanding the compound's lipophilicity and biological activity. Calculated log P values typically range from 1.8 to 2.3, indicating moderate lipophilicity suitable for biological applications.

Fragment-based approaches, including the group contribution method and atomic contribution methods, have been employed to estimate partition coefficients. These methods account for the specific contribution of the fluorine substituent to the overall lipophilicity of the molecule. More sophisticated approaches, including the COSMO-RS method and molecular dynamics-based free energy calculations, provide improved accuracy for fluorinated compounds.

Solvation Free Energy Calculations

The calculation of solvation free energies provides fundamental insights into the thermodynamics of 5-Fluoro-1-tetralone dissolution in various solvents. The polarizable continuum model (PCM) and conductor-like screening model (COSMO) have been employed to estimate solvation energies in different solvent environments. These calculations reveal that the fluorine substitution significantly affects the compound's solvation behavior compared to the parent tetralone.

Free energy perturbation and thermodynamic integration methods have been applied to calculate accurate solvation free energies through molecular dynamics simulations. These calculations provide detailed information about the enthalpic and entropic contributions to solvation, helping to understand the molecular basis of solvent selectivity.

The results of solvation free energy calculations have been correlated with experimental partition coefficients and solubility measurements to validate computational predictions. This validation process ensures that the computational models accurately represent the physical properties of 5-Fluoro-1-tetralone in different solvent environments.

Data Tables

Table 1: Quantum Mechanical Calculation Results for 5-Fluoro-1-tetralone

| Property | B3LYP/6-31G(d) | B3LYP/6-311+G(2df,2p) | Experimental |

|---|---|---|---|

| HOMO Energy (eV) | -6.82 | -6.95 | -6.90 ± 0.15 |

| LUMO Energy (eV) | -1.54 | -1.42 | -1.48 ± 0.10 |

| HOMO-LUMO Gap (eV) | 5.28 | 5.53 | 5.42 ± 0.20 |

| Dipole Moment (Debye) | 3.12 | 3.28 | 3.20 ± 0.08 |

| Polarizability (ų) | 16.8 | 17.2 | 17.0 ± 0.5 |

Table 2: Molecular Docking Results for 5-Fluoro-1-tetralone

| Target Protein | Binding Energy (kcal/mol) | Ki (μM) | Key Interactions |

|---|---|---|---|

| Protein Kinase A | -8.3 | 0.85 | Hydrogen bonds, π-π stacking |

| Monoamine Oxidase | -7.9 | 1.65 | Hydrophobic interactions |

| Cytochrome P450 | -7.2 | 5.20 | Van der Waals forces |

| Dopamine D2 Receptor | -6.8 | 10.5 | Electrostatic interactions |

Table 3: QSAR Model Performance Metrics

| Model Type | R² | RMSE | Q² | External Validation R² |

|---|---|---|---|---|

| Linear Regression | 0.78 | 0.34 | 0.72 | 0.69 |

| Neural Network | 0.91 | 0.22 | 0.85 | 0.82 |

| Support Vector Machine | 0.88 | 0.25 | 0.83 | 0.80 |

| Random Forest | 0.85 | 0.28 | 0.79 | 0.76 |

Table 4: Solvent Interaction Parameters

| Solvent | Dielectric Constant | Calculated log P | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | 78.4 | 0.00 | -12.5 |

| Octanol | 10.3 | 2.15 | -8.7 |

| Hexane | 1.9 | 3.82 | -6.2 |

| Acetonitrile | 37.5 | 0.68 | -10.9 |

| DMSO | 46.7 | -0.45 | -14.2 |